The compound is classified as a quinazolinone derivative and is primarily utilized in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and other diseases.
The synthesis of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one generally involves several key steps:
The molecular structure of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one can be described as follows:
O=C1C2=CC=CC=C2N=C(CCl)N1C3=C(C)C=CC=C3
InChI=1S/C16H15ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3
.The compound can participate in various chemical reactions:
The mechanism of action for 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors:
The physical and chemical properties of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one include:
Property | Value |
---|---|
Molecular Weight | 284.75 g/mol |
Melting Point | Approximately 250 °C |
Solubility | Soluble in DMSO, DMF, Ethanol |
Appearance | White solid |
These properties are essential for understanding its behavior in various chemical environments and potential applications in drug formulation .
The scientific applications of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one are diverse:
Quinazolinone derivatives represent a historically significant class of nitrogen-containing heterocycles in medicinal chemistry. The quinazolinone core was first identified in 1869 when Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the initial exploration of this scaffold [5]. The term "quinazoline" was formally proposed by Weddige in 1887 to describe the bicyclic system formed by fusion of benzene and pyrimidine rings [8]. Historically, these compounds gained medicinal relevance following the isolation of the quinazolinone alkaloid febrifugine from Dichroa febrifuga (a traditional Chinese herb) in the 1950s, which demonstrated potent antimalarial properties [5]. This discovery catalyzed systematic investigations into the bioactivity of synthetic quinazolinones.
The structural evolution of quinazolinones accelerated through the 20th century, with over 300,000 quinazoline-containing compounds now documented in scientific databases . By 1960, more than 200 naturally occurring quinazolinone alkaloids had been characterized, establishing this scaffold as a privileged structure in drug discovery. The specific compound 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one represents a modern synthetic derivative within this lineage, incorporating strategic halogen and alkyl substitutions to optimize pharmacological properties. Its development exemplifies rational drug design approaches applied to this historical scaffold to address emerging therapeutic challenges, particularly antibiotic resistance and targeted cancer therapy [3].
Table 1: Historical Milestones in Quinazolinone Development
Year | Milestone | Significance |
---|---|---|
1869 | Synthesis of first quinazolinone derivative (Griess) | Established core synthetic accessibility |
1887 | Term "quinazoline" coined (Weddige) | Formal chemical classification |
1950s | Isolation of febrifugine from Dichroa febrifuga | Validated natural biological activity (antimalarial) |
1960s | Identification of >200 natural quinazolinone alkaloids | Confirmed scaffold prevalence in nature |
2000s | Development of halogenated derivatives (e.g., chloromethyl substitutions) | Enabled targeted drug design for kinase inhibition |
Quinazolinones exist as tautomeric structures classified based on keto-group positioning: 2(1H)-quinazolinones, 4(3H)-quinazolinones, and quinazoline-2,4(1H,3H)-diones [5] [8]. The compound 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one belongs to the 4(3H)-quinazolinone subclass, characterized by a carbonyl at position 4 and a double bond between N3-C4. This classification confers specific electronic properties essential for bioactivity. The core pharmacophore consists of:
Table 2: Functional Group Contributions to Bioactivity
Structural Element | Role in Pharmacophore | Biological Consequence |
---|---|---|
4(3H)-quinazolinone core | Hydrogen-bond acceptor (C4=O); π-π stacking capability | DNA intercalation; kinase ATP-site binding |
C2-(Chloromethyl) | Electrophilic center; covalent modifier | Irreversible enzyme inhibition; enhanced antibacterial effects |
C2-Methyl | Steric hindrance modulator | Improved metabolic stability; selectivity optimization |
N3-(4-Methylphenyl) | Hydrophobic domain; π-system extension | Enhanced cellular uptake; hydrophobic pocket engagement in targets |
Quantum mechanical analyses reveal that the chloromethyl group significantly increases electrophilicity at C2 (partial charge δ+ = 0.32), facilitating covalent interactions with cysteine residues in enzymatic targets like tyrosine kinases [7]. The 4-methylphenyl group adopts a near-perpendicular orientation (85° dihedral angle) relative to the quinazolinone plane, optimizing hydrophobic contacts without disrupting core planarity essential for intercalation [6] [10]. This precise stereoelectronic configuration underpins the molecule's targeted bioactivity profile.
The strategic substitution pattern of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one enables precise molecular targeting critical in modern drug design. Its chloromethyl group facilitates irreversible inhibition through covalent bond formation with nucleophilic residues in enzymatic binding sites. This mechanism is particularly valuable for targeting:
Table 3: Targeted Biological Activities of Quinazolinone Derivatives
Target Class | Specific Target | Activity (IC₅₀/Kd) | Mechanistic Insight |
---|---|---|---|
Receptor Tyrosine Kinases | EGFR | 0.20 - 0.84 μM | Covalent Cys797 modification; ATP-competitive inhibition |
Receptor Tyrosine Kinases | HER2 | 0.14 - 0.49 μM | Allosteric disruption of dimerization; ATP-site binding |
DNA Repair Enzymes | PARP10 | 3.00 - 40.35 μM | Cysteine alkylation disrupting NAD+ binding |
Cytoskeletal Proteins | β-Tubulin | 2.3 μM (Kd) | Hydrophobic pocket engagement near colchicine site |
Transcriptional Regulators | NF-κB | 16.30 - 41.47 μM | Inhibition of p50-DNA binding; reduced inflammatory cytokine production |
Structurally related analogs incorporating this pharmacophore show enhanced anticancer activity against MCF-7 (breast) and HCT-116 (colon) cell lines, with IC₅₀ values 4-87 times lower than control drug lapatinib [7] [9]. The molecule's synthetic accessibility further supports its drug design utility: it can be prepared in three steps from isatoic anhydride via anthranilamide intermediates with an overall yield of 73-96% [9]. Recent advances employ copper-catalyzed cyclization under green conditions (water/t-BuOH, room temperature), aligning with sustainable medicinal chemistry principles [8] [9].
The structural versatility allows combinatorial development of hybrid molecules. For instance, conjugating this quinazolinone with quinolones via N3 linkage enhances NF-κB inhibition (86% suppression at 10 μM), demonstrating synergistic effects from pharmacophore fusion [10]. Such innovations highlight the compound's role as a multifaceted scaffold in addressing therapeutic challenges like kinase-mediated resistance and transcriptional dysregulation in oncology.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: